molecular formula C6H12ClNO B107887 ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride CAS No. 168960-19-8

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Cat. No.: B107887
CAS No.: 168960-19-8
M. Wt: 149.62 g/mol
InChI Key: DFJSXBUVSKWALM-IBTYICNHSA-N
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Description

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride: is a chemical compound with the molecular formula C6H11NO·HCl It is a hydrochloride salt form of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol, which is a cyclopentene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Reduced derivatives of the parent compound.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: May act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJSXBUVSKWALM-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703775, DTXSID701015728
Record name [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168960-19-8, 77745-28-9
Record name 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168960-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIS(1S,4R)-(4-AMINOCYCLOPENT-2-ENYL)METHANOL HYDROCHLORIDE
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